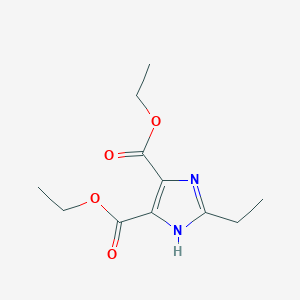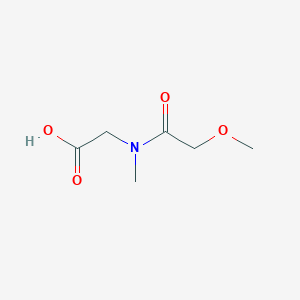
2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two ethyl ester groups attached to the imidazole ring, making it a versatile intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl oxalate with ethylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical syntheses .
Applications De Recherche Scientifique
2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate
- 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester
Uniqueness
2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl ester groups enhances its solubility and facilitates its use in various synthetic applications .
Propriétés
IUPAC Name |
diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-4-7-12-8(10(14)16-5-2)9(13-7)11(15)17-6-3/h4-6H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQPGIPGDEGHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597609 |
Source


|
| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-68-9 |
Source


|
| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Methoxyphenyl)methyl]amino}acetamide](/img/structure/B1319845.png)









